REACTION_CXSMILES
|
[Mg].C(Br)C.II.[CH:7]([N:10]([CH2:14][CH2:15][CH:16]([C:23]1[CH:28]=[C:27](Br)[CH:26]=[CH:25][C:24]=1[O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:11]([CH3:13])[CH3:12])([CH3:9])[CH3:8].[C:38](=[O:40])=[O:39].[Cl-:41].[NH4+]>C(OCC)C.O1CCCC1>[ClH:41].[CH:7]([N:10]([CH2:14][CH2:15][CH:16]([C:23]1[CH:28]=[C:27]([C:38]([OH:40])=[O:39])[CH:26]=[CH:25][C:24]=1[O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:11]([CH3:13])[CH3:12])([CH3:9])[CH3:8] |f:5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously until two transparent phases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed until the reaction
|
Type
|
ADDITION
|
Details
|
were then added dropwise under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
was added gently
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
were formed
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celatom
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with diethyl ether
|
Type
|
WASH
|
Details
|
The precipitated semi-crystalline gum was washed with water
|
Type
|
CUSTOM
|
Details
|
transferred to a round bottom flask
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried by co-evaporation with acetone, benzene, toluene, diisopropyl ether and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(=O)O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.1 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |